molecular formula C20H31N3O4S B12473904 N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

Cat. No.: B12473904
M. Wt: 409.5 g/mol
InChI Key: BLWHMUXTEAJCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a cyclooctylidenehydrazinecarbonyl group with an ethoxyphenyl and methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclooctylidenehydrazinecarbonyl intermediate. This intermediate is then reacted with an ethoxyphenyl derivative and methanesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-2-azetidinone: A compound with a similar ethoxyphenyl group but different overall structure.

    N-(cyclooctylidenehydrazinecarbonyl)ethyl derivatives: Compounds with similar cyclooctylidenehydrazinecarbonyl groups but different substituents.

Uniqueness

N-[1-(N’-cyclooctylidenehydrazinecarbonyl)ethyl]-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H31N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(cyclooctylideneamino)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C20H31N3O4S/c1-4-27-19-14-12-18(13-15-19)23(28(3,25)26)16(2)20(24)22-21-17-10-8-6-5-7-9-11-17/h12-16H,4-11H2,1-3H3,(H,22,24)

InChI Key

BLWHMUXTEAJCQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NN=C2CCCCCCC2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.